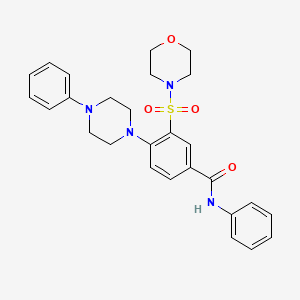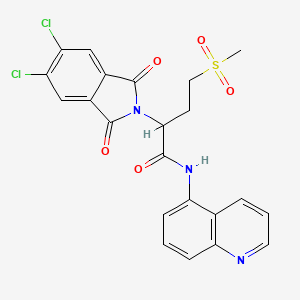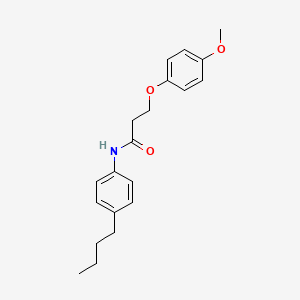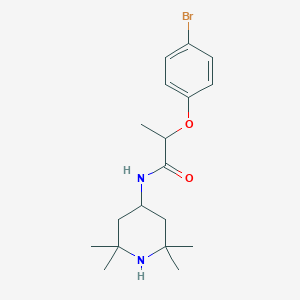
benzyl N-(4-methoxybenzoyl)glycylglycinate
Overview
Description
Benzyl N-(4-methoxybenzoyl)glycylglycinate, also known as BMGG, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of peptides, which are short chains of amino acids that play important roles in biological processes. In
Scientific Research Applications
Benzyl N-(4-methoxybenzoyl)glycylglycinate has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes. For example, benzyl N-(4-methoxybenzoyl)glycylglycinate has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This inhibition can lead to a decrease in blood pressure, making benzyl N-(4-methoxybenzoyl)glycylglycinate a potential treatment for hypertension.
benzyl N-(4-methoxybenzoyl)glycylglycinate has also been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. By inhibiting MMP activity, benzyl N-(4-methoxybenzoyl)glycylglycinate may be able to slow the progression of cancer.
Mechanism of Action
Benzyl N-(4-methoxybenzoyl)glycylglycinate works by binding to the active site of enzymes such as ACE and MMPs, thereby inhibiting their activity. This binding occurs through the interaction of the amino acid residues in benzyl N-(4-methoxybenzoyl)glycylglycinate with specific amino acid residues in the enzyme active site. The exact mechanism of benzyl N-(4-methoxybenzoyl)glycylglycinate's action on these enzymes is still being studied.
Biochemical and Physiological Effects:
benzyl N-(4-methoxybenzoyl)glycylglycinate has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of ACE and MMPs, benzyl N-(4-methoxybenzoyl)glycylglycinate has been shown to have antioxidant activity. This means that it can help to protect cells from damage caused by reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using benzyl N-(4-methoxybenzoyl)glycylglycinate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using benzyl N-(4-methoxybenzoyl)glycylglycinate is that its mechanism of action is not fully understood. This can make it difficult to design experiments that accurately test its effects.
Future Directions
There are several future directions for research on benzyl N-(4-methoxybenzoyl)glycylglycinate. One area of interest is its potential use in the treatment of cardiovascular disease. benzyl N-(4-methoxybenzoyl)glycylglycinate's ability to inhibit ACE makes it a promising candidate for the development of new hypertension treatments.
Another area of interest is benzyl N-(4-methoxybenzoyl)glycylglycinate's potential use in cancer treatment. Further studies are needed to determine the full extent of its anticancer properties and to develop more effective treatments.
Overall, benzyl N-(4-methoxybenzoyl)glycylglycinate is a promising compound that has the potential to contribute to scientific research in a variety of fields. Its ability to modulate the activity of enzymes makes it a valuable tool for studying biological processes and developing new treatments for disease.
properties
IUPAC Name |
benzyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-16-9-7-15(8-10-16)19(24)21-11-17(22)20-12-18(23)26-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRHZQIJDWEWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111088.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4111098.png)
![3,5-dichloro-4-methoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4111104.png)
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)pentanamide](/img/structure/B4111106.png)

![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4111114.png)



![1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine](/img/structure/B4111149.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4111157.png)
![ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4111164.png)